molecular formula C16H11IO4 B10872974 2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one

2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one

Cat. No.: B10872974
M. Wt: 394.16 g/mol
InChI Key: YRQOODLFSKHIBD-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chromenone core, substituted with hydroxy, iodo, and methoxy groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with a suitable chromenone precursor in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction is followed by purification steps, including recrystallization, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can enhance the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromenone core and the specific substitution pattern make it a valuable compound for various research applications .

Properties

Molecular Formula

C16H11IO4

Molecular Weight

394.16 g/mol

IUPAC Name

2-(4-hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11IO4/c1-20-15-7-9(6-11(17)16(15)19)14-8-12(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3

InChI Key

YRQOODLFSKHIBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)I)O

Origin of Product

United States

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